molecular formula C9H12N4O2 B1469429 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1873368-76-3

2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No. B1469429
M. Wt: 208.22 g/mol
InChI Key: OTPBNKRJTQOSIM-UHFFFAOYSA-N
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Description

“2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” is a compound that contains both pyrrolidine and pyrimidine moieties. Pyrrolidine is a five-membered nitrogen heterocycle , and pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3 .

Scientific Research Applications

Anti-inflammatory Activities

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The synthesis of pyrimidines involves numerous methods . One such method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Drug Discovery

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Methods of Application : The review is planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
  • Results or Outcomes : All 3-chloro-1-aryl pyrrolidine-2,5-diones, except compound 71e, were able to inhibit hCA I (K i in the range of 23.27–36.83 nM) and hCA II (K i in the range of 10.64 and 23.34 nM) with higher or comparable activity than the reference hCA inhibitor acetazolamide (AZA) (hCA I: K i = 34.70 nM; hCA II: K i = 31.93 nM) .

Future Directions

The future directions for research on “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” could include exploring its synthesis, studying its chemical reactions, investigating its mechanism of action, and assessing its physical and chemical properties. Additionally, its safety and hazards should be evaluated. The development of new pyrimidines as anti-inflammatory agents is also suggested .

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-7-1-2-13(5-7)9-11-3-6(4-12-9)8(14)15/h3-4,7H,1-2,5,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPBNKRJTQOSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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